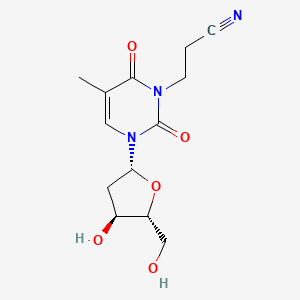
3-(2-Cyanoethyl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanoethyl)thymidine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
3-(2-Cyanoethyl)thymidine is synthesized using a phosphoramidite method, which allows for the incorporation of the cyanoethyl group at the N3 position of thymidine. This modification enhances the stability and reactivity of the nucleoside during oligonucleotide synthesis.
- Synthesis Method : The synthesis involves protecting the thymine base to suppress side reactions during the incorporation of acrylonitrile, which is crucial for avoiding unwanted cyanoethylation at other nucleobases .
- Chemical Structure : The presence of the cyanoethyl group provides unique chemical properties that can be exploited in various applications, particularly in DNA synthesis and modification.
Oligonucleotide Synthesis
One of the primary applications of this compound is in the synthesis of oligonucleotides (ODNs). The modified thymidine acts as a chain terminator in primer extension reactions, which is essential for controlling the length and specificity of synthesized DNA strands.
- Chain Termination : Oligonucleotides containing this compound have been shown to effectively terminate DNA synthesis during polymerase-mediated reactions, thus allowing for precise control over oligonucleotide length .
Base Recognition Studies
Research has demonstrated that this compound exhibits altered base recognition properties when incorporated into DNA. This modification can inhibit the incorporation of complementary nucleotides during DNA replication.
- Base Pairing Inhibition : Studies using Taq polymerase revealed that when this compound was present in a template strand, it significantly reduced the incorporation of dNTPs opposite this modified base, indicating its potential use in studying DNA polymerase fidelity and specificity .
Interstrand Crosslinking
Another significant application is in the study of interstrand crosslink (ICL) formation. By incorporating this compound into oligonucleotides, researchers can investigate how these modifications affect ICL formation upon annealing with complementary strands.
- ICL Formation : The modified thymidine has been utilized to create site-specific ICLs, which are important for understanding DNA repair mechanisms and the cytotoxic effects of certain chemotherapeutic agents .
Case Study 1: Oligonucleotide Synthesis Efficiency
A study demonstrated that using fully protected deoxynucleoside phosphoramidite building blocks that included this compound resulted in higher yields and purities of synthesized oligonucleotides compared to traditional methods. The incorporation of protective groups minimized side reactions and improved overall efficiency .
Case Study 2: Base Recognition and Polymerase Activity
In an experimental setup using Taq polymerase, templates containing this compound showed a marked decrease in dNTP incorporation compared to templates with unmodified thymidine. This finding highlights its utility in probing enzyme-substrate interactions and understanding fidelity during DNA replication .
Data Table
Propriétés
Numéro CAS |
72718-33-3 |
|---|---|
Formule moléculaire |
C13H17N3O5 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile |
InChI |
InChI=1S/C13H17N3O5/c1-8-6-16(11-5-9(18)10(7-17)21-11)13(20)15(12(8)19)4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3/t9-,10+,11+/m0/s1 |
Clé InChI |
JQUAFYUNOCCDRA-HBNTYKKESA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CCC#N)C2CC(C(O2)CO)O |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)CCC#N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CCC#N)C2CC(C(O2)CO)O |
Key on ui other cas no. |
72718-33-3 |
Synonymes |
3-(2-cyanoethyl)thymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















